tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate
CAS No.: 1858255-10-3
Cat. No.: VC3010967
Molecular Formula: C16H22Cl2N2O3
Molecular Weight: 361.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858255-10-3 |
|---|---|
| Molecular Formula | C16H22Cl2N2O3 |
| Molecular Weight | 361.3 g/mol |
| IUPAC Name | tert-butyl 3-[(2,4-dichlorophenyl)methylamino]-4-hydroxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H22Cl2N2O3/c1-16(2,3)23-15(22)20-8-13(14(21)9-20)19-7-10-4-5-11(17)6-12(10)18/h4-6,13-14,19,21H,7-9H2,1-3H3 |
| Standard InChI Key | LUGVTVSWRFPUHE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=C(C=C(C=C2)Cl)Cl |
Introduction
tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of tertiary butyl esters. It features a pyrrolidine ring substituted with hydroxyl and amino groups, along with a tert-butyl ester functionality. The compound's structure includes a dichlorobenzyl moiety, which contributes to its potential bioactivity. This molecule has drawn attention in pharmaceutical and chemical research due to its potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A generalized pathway includes:
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Formation of the Pyrrolidine Core: Starting from a precursor such as proline or its derivatives, the pyrrolidine ring is constructed through cyclization reactions.
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Introduction of Functional Groups: Hydroxylation and amination reactions are employed to functionalize the pyrrolidine ring.
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Attachment of the Dichlorobenzyl Group: Nucleophilic substitution reactions are used to attach the dichlorobenzyl moiety to the amino group.
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Esterification: The tert-butyl ester functionality is introduced using reagents like tert-butyl chloroformate.
Analytical Characterization
The compound is characterized using advanced analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (1H, 13C) | Confirms the presence of functional groups and verifies molecular structure |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns |
| Infrared Spectroscopy (IR) | Identifies functional groups via characteristic absorption bands |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and monitors reaction progress |
Potential Applications
This compound may find applications in:
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Medicinal chemistry for developing enzyme inhibitors or receptor modulators.
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Organic synthesis as an intermediate for more complex molecules.
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Material science for designing functionalized polymers or coatings.
Research Gaps and Future Directions
While the structural characterization of this compound is well-defined, further studies are required to explore its:
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Pharmacological activity through in vitro and in vivo assays.
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Toxicological profile to assess safety for therapeutic use.
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Synthetic optimization for scalable production.
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